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Flumatinib-CYP3A4 Inhibitor Interactions: Key
Experimental Data

The table below summarizes quantitative data from key in vitro and in vivo studies on the interaction

between flumatinib and various CYP3A4 inhibitors.

CYP3A4
Inhibitor

Study Type
Key Findings &
Parameters

Reported Changes
in Flumatinib
Exposure

Clinical
Implications

Isavuconazole
(Moderate
Inhibitor)

In Vitro (HLM,

rCYP3A4) & In
Vivo (Rat)

IC₅₀: 6.66 µM (HLM),

2.90 µM (rCYP3A4);
Mixed inhibition

mechanism [1].

↑ AUC, ↑ Cmax, ↓

CLz/F in rats [1].

Likely increase in

flumatinib plasma
concentration;

caution required
[1].
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CYP3A4
Inhibitor

Study Type
Key Findings &
Parameters

Reported Changes
in Flumatinib
Exposure

Clinical
Implications

Voriconazole In Vitro
(Metabolic

Profile) &
Clinical Case

Confirmed as a
CYP3A4 inhibitor in

vitro [2]. Case report
with dasatinib (same

metabolic pathway)
shows significant

interaction [3].

N/A for flumatinib
(in vitro only). Case

report showed
toxicity with

concurrent use of
dasatinib [3].

Strong potential
for interaction;

dose reduction of
TKI is

recommended [3].

Erythromycin
(Strong Inhibitor)

In Vitro & In

Vivo (Rat)

Inhibits flumatinib

metabolism in vitro
[2].

↑ Plasma

concentration, ↑
systemic exposure

in rats [2].

Lower doses of

flumatinib should
be considered in

clinical practice
[2].

Cyclosporine In Vitro & In
Vivo (Rat)

Inhibits flumatinib
metabolism in vitro

[2].

↑ Plasma
concentration, ↑

systemic exposure
in rats [2].

Lower doses of
flumatinib should

be considered in
clinical practice

[2].

Ketoconazole,
Posaconazole

In Vitro

(Comparative
Inhibition)

Show more potent

inhibitory effects on
HLM-mediated

flumatinib
metabolism than

itraconazole,
fluconazole, and

voriconazole [1].

N/A (In vitro

comparison)

Expected to

significantly
increase

flumatinib levels.

Experimental Protocol: Assessing DDI In Vitro

This protocol outlines a standard method for investigating the drug-drug interaction (DDI) potential between

flumatinib and a CYP3A4 inhibitor using human liver microsomes (HLM), based on the methodology from
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the search results [1].

1. Materials and Reagents - Test Compounds: Flumatinib, Isavuconazole (or other inhibitors) -

Biological System: Human Liver Microsomes (HLM) or recombinant human CYP3A4 (rCYP3A4) -

Cofactor: NADPH (Reduced Nicotinamide Adenine Dinucleotide Phosphate) - Internal Standard:

Dasatinib - Solvents: Acetonitrile, formic acid, PBS (Phosphate Buffered Saline)

2. Equipment - Ultra-Performance Liquid Chromatography Tandem Mass Spectrometry (UPLC-MS/MS)

system - Waters Acquity UPLC BEH C18 column (2.1 mm × 50 mm, 1.7-µm) - Centrifuge

3. Incubation Procedure - Prepare the incubation system with a total volume of 200 µL: - 1 M PBS (pH

7.4) - Flumatinib (at various concentrations, e.g., 1-50 µM for Km determination) - HLM (0.3 mg/mL) or

rCYP3A4 (0.5 pM) - CYP3A4 inhibitor (at various concentrations for IC₅₀ determination) - Pre-incubate the

mixture (without NADPH) at 37°C for 5 minutes. - Initiate the metabolic reaction by adding 1 mM NADPH.

- Incubate at 37°C for 45 minutes. - Terminate the reaction by adding 20 µL of internal standard (dasatinib,

200 ng/mL) and 400 µL of cool acetonitrile. - Centrifuge the mixture at 13,000 rpm for 5 minutes. - Collect

the supernatant for UPLC-MS/MS analysis.

4. UPLC-MS/MS Analysis - Chromatography: - Mobile Phase: (A) 0.1% formic acid in water; (B)

Acetonitrile - Flow Rate: 0.4 mL/min - Gradient: - 0-0.5 min: 90% A - 0.5-1.0 min: 90% → 10% A - 1.0-

1.5 min: 10% A - 1.5-1.6 min: 10% → 90% A - 1.6-2.0 min: 90% A - Mass Spectrometry (MRM mode,

positive ion): - Flumatinib: m/z 563.1 → 463.0 (cone voltage: 10 V, collision energy: 20 eV) - Metabolite

M1: m/z 549.3 → 462.9 (cone voltage: 10 V, collision energy: 25 eV) - Internal Standard (Dasatinib): m/z

488.0 → 401.1 (cone voltage: 10 V, collision energy: 20 eV)

5. Data Analysis - Use the concentration data of flumatinib and its metabolite M1 to calculate reaction

velocity. - Plot data according to the Michaelis-Menten equation to determine the Km value. - Plot inhibitor

concentration versus reaction velocity to calculate the IC₅₀ value.

Flumatinib Metabolism and CYP3A4 Inhibition Pathway

The diagram below visualizes the metabolic pathway of flumatinib and the site of action for CYP3A4

inhibitors.
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Experimental Workflow for DDI Investigation

This diagram outlines the logical workflow for conducting a drug-drug interaction study, from in vitro

experiments to clinical implications.
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Frequently Asked Questions (FAQs)

Q1: Why is the interaction between flumatinib and CYP3A4 inhibitors like isavuconazole clinically

significant? Flumatinib is primarily metabolized by the CYP3A4 enzyme [1] [2]. When a CYP3A4

inhibitor is co-administered, it reduces the metabolism of flumatinib, leading to increased systemic exposure

(higher AUC and Cmax) and a decreased clearance rate (CLz/F) [1]. This elevated exposure can enhance

both the therapeutic and toxic effects of flumatinib, increasing the risk of adverse events such as

thrombocytopenia, leukopenia, and gastrointestinal abnormalities [1].

Q2: How does the inhibitory strength of isavuconazole compare to other azole antifungals against

flumatinib metabolism? According to in vitro studies in human liver microsomes, ketoconazole,

posaconazole, and isavuconazole show more potent inhibitory effects on flumatinib metabolism compared
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to itraconazole, fluconazole, and voriconazole [1]. This suggests that the interaction potential is not uniform

across the entire azole class.

Q3: Are there clinical case reports that demonstrate the real-world impact of such interactions? While

direct case reports for flumatinib are limited in the provided results, a highly relevant case involves

dasatinib (another TKI also metabolized by CYP3A4). A patient developed pulmonary arterial hypertension

after co-administration of reduced-dose dasatinib and voriconazole, despite the dose reduction. The condition

resolved upon discontinuation of dasatinib, illustrating that even with dose adjustments, significant toxicity

can occur due to this interaction [3]. This underscores the need for extreme caution and close monitoring

when these drugs are combined.

Q4: What is the recommended course of action when flumatinib must be co-administered with a

strong CYP3A4 inhibitor? Based on the evidence, the following actions are recommended:

Dose Adjustment: Clinical guidelines often recommend reducing the dose of the TKI. For example, it
is recommended to reduce dasatinib to 20-40 mg daily when used with a strong CYP3A4 inhibitor [3].

While a specific flumatinib dose reduction is not stated, the principle applies.
Therapeutic Drug Monitoring (TDM): If available, TDM should be implemented to ensure

flumatinib plasma levels remain within the therapeutic range and to avoid overexposure [4].
Close Monitoring: Patients should be closely monitored for signs of toxicity, including regular

echocardiography for cardiovascular events and blood counts for hematologic abnormalities [1] [3].
Consider Alternatives: If possible, consider using an antifungal agent with lower CYP3A4 inhibition

potential (e.g., anidulafungin) to avoid the interaction entirely.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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To cite this document: Smolecule. [Flumatinib drug interactions CYP3A4 inhibitors inducers clinical

management]. Smolecule, [2026]. [Online PDF]. Available at:

[https://www.smolecule.com/products/b547876#flumatinib-drug-interactions-cyp3a4-inhibitors-

inducers-clinical-management]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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